![molecular formula C18H16N4O6S B1224266 1-(1,3-Benzodioxol-5-yl)-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea](/img/structure/B1224266.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]urea is a sulfonamide.
Scientific Research Applications
Fatigue Alleviation in Mice
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, structurally related to the compound , has been shown to ameliorate exercise-induced fatigue in mice. This compound, acting as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, significantly increased swimming time to exhaustion, liver and muscle glycogen contents, and decreased lactic acid and blood urea nitrogen levels. It also improved cellular antioxidant enzymes, suggesting its potential as a therapeutic strategy for fatigue (Fan et al., 2014).
Antifilarial Agents
Compounds with a similar structure, such as 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, have demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii. This indicates potential use in the treatment of filarial infections (Ram et al., 1984).
Antioxidant Activity
Derivatives of urea, like the 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one, have shown antioxidant activity. These derivatives were synthesized from urea, benzaldehyde, and ethyl acetoacetate, indicating the broad utility of urea derivatives in antioxidant research (George et al., 2010).
Anticonvulsant Properties
1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds showed notable anticonvulsant properties, without toxicity at certain dosages. This suggests a potential application in the development of anticonvulsant therapies (Siddiqui et al., 2009).
Anticancer Evaluation
Pyrazole derivatives, including 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzene sulfonamide, have been synthesized and evaluated for in vitro anticancer activity against Ehrlich ascites carcinoma cells. This demonstrates the potential for urea derivatives in anticancer drug development (El-Gaby et al., 2017).
properties
Molecular Formula |
C18H16N4O6S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C18H16N4O6S/c1-11-8-17(21-28-11)22-29(24,25)14-5-2-12(3-6-14)19-18(23)20-13-4-7-15-16(9-13)27-10-26-15/h2-9H,10H2,1H3,(H,21,22)(H2,19,20,23) |
InChI Key |
GGHKPDJHPHDKCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.